2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Solubility Formulation Bioavailability

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 1252036-94-4) is a disubstituted acetamide belonging to the piperazine derivative class, presented as a dihydrochloride salt. Its molecular architecture features a para-chlorophenyl ring and an unsubstituted piperazine moiety attached to the same α‑carbon of the acetamide group, yielding a chiral center present as a racemate.

Molecular Formula C12H18Cl3N3O
Molecular Weight 326.65
CAS No. 1252036-94-4
Cat. No. B3018609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride
CAS1252036-94-4
Molecular FormulaC12H18Cl3N3O
Molecular Weight326.65
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N.Cl.Cl
InChIInChI=1S/C12H16ClN3O.2ClH/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16;;/h1-4,11,15H,5-8H2,(H2,14,17);2*1H
InChIKeyVJGGSNIPVPIZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride (CAS 1252036-94-4): Structural Profile and Procurement Baseline


2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 1252036-94-4) is a disubstituted acetamide belonging to the piperazine derivative class, presented as a dihydrochloride salt. Its molecular architecture features a para-chlorophenyl ring and an unsubstituted piperazine moiety attached to the same α‑carbon of the acetamide group, yielding a chiral center present as a racemate . The compound has a molecular weight of 326.65 g mol⁻¹, a predicted partition coefficient (LogP) of 0.87, and a purity specification of ≥95% from major suppliers . The dihydrochloride counter‑ions confer enhanced aqueous solubility compared to the free‑base form (CAS 878465-52-2), a property critical for formulation in biological assay systems .

Why 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride (CAS 1252036-94-4) Cannot Be Readily Substituted by In‑Class Analogs


Although numerous piperazine‑containing acetamides share the same molecular formula (C₁₂H₁₆ClN₃O), critical structural variations—regioisomerism, salt form, and stereochemistry—produce divergent physicochemical and biological profiles that preclude simple interchange. For example, N‑(4‑chlorophenyl)‑2‑(piperazin‑1‑yl)acetamide (CAS 54257‑79‑3) connects the piperazine to the acetyl side‑chain nitrogen rather than the α‑carbon, eliminating the chiral center and altering both conformational space and hydrogen‑bonding networks . Even within the α‑substituted series, the position of the chlorine atom (ortho vs. meta vs. para) modulates electron‑withdrawing effects and receptor‑binding geometry, a well‑established principle in piperazine SAR [1]. Furthermore, the dihydrochloride salt form offers a quantifiable solubility advantage over the free base—directly impacting dissolution rate, formulation reproducibility, and dose‑response linearity in biological assays [2]. These factors are documented quantitatively in Section 3.

Quantitative Head‑to‑Head Evidence for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride (CAS 1252036-94-4) Selection


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is expected to exhibit significantly higher aqueous solubility than the free base (CAS 878465-52-2). While direct experimental solubility data for this specific pair are not publicly available, the protonation of both piperazine nitrogens by two equivalents of HCl converts the lipophilic free base (LogP 0.87) into a dicationic species with markedly increased polarity. This class‑level inference is supported by patent literature documenting that dihydrochloride formation of piperazine derivatives consistently improves water solubility relative to the corresponding free bases [1]. In the absence of head‑to‑head dissolution data, procurement of the pre‑formed salt obviates the need for in‑situ salt preparation and ensures batch‑to‑batch consistency in aqueous assay conditions.

Solubility Formulation Bioavailability

Molecular Weight Differentiation for Accurate Dosing: Dihydrochloride vs. Free Base

A direct head‑to‑head comparison of molecular weight reveals that the dihydrochloride salt (326.65 g mol⁻¹) is 28.7 % heavier than the free base (253.73 g mol⁻¹) . This difference arises from the incorporation of two HCl equivalents (72.92 g mol⁻¹ total). In any quantitative biological assay or chemical reaction, failure to account for this mass difference leads to systematic under‑ or over‑dosing errors. For example, preparing a 10 mM stock solution requires 3.27 mg mL⁻¹ of the dihydrochloride salt versus 2.54 mg mL⁻¹ of the free base—a 28.7 % mass correction that must be applied when substituting one form for the other.

Molecular Weight Dosing Stoichiometry

Hydrogen‑Bond Donor Count: Impact on Permeability and Target Engagement

The dihydrochloride salt provides four hydrogen‑bond donor (HBD) moieties—the primary amide NH₂ (2 donors) plus two protonated piperazine NH⁺ groups—versus only two HBDs in the free base (amide NH₂ only) [1]. An HBD count above 3 is recognized as one component of Lipinski's 'Rule of 5' alert for reduced passive membrane permeability [2]; the free base is compliant (HBD = 2), whereas the salt form exceeds this threshold (HBD = 4). This distinction is functionally relevant: the salt form's higher HBD count favors aqueous solvation but may retard passive diffusion across lipid bilayers. Consequently, the choice of free base vs. dihydrochloride directly modulates permeability characteristics in cell‑based assays, making the salt form more suitable for extracellular target engagement studies and the free base preferable for intracellular target access.

Hydrogen Bonding Permeability Drug‑likeness

Chiral Center Presence: Differentiating α‑Substituted Acetamides from N‑Regioisomers

The target compound contains one asymmetric carbon atom (the α‑carbon bearing both the 4‑chlorophenyl and piperazin‑1‑yl substituents), and is supplied as a racemic mixture . In contrast, the frequently encountered N‑(4‑chlorophenyl)‑2‑(piperazin‑1‑yl)acetamide regioisomer (CAS 54257‑79‑3) has the piperazine attached via the acetyl‑side‑chain nitrogen, eliminating this stereocenter entirely . The presence of a chiral center introduces the possibility of enantiomer‑dependent biological activity—a dimension entirely absent in the N‑regioisomer. This structural difference is not merely academic: if one enantiomer proves to be the active species, the racemate's apparent potency will be half that of the pure eutomer, introducing a 2‑fold error in IC₅₀/EC₅₀ determinations compared to what would be observed with a non‑chiral analog.

Chirality Regioisomerism Structural Purity

Highest‑Value Application Scenarios for 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride (CAS 1252036-94-4)


Aqueous‑Phase Biological Screening Requiring DMSO‑Minimized Assay Conditions

The dihydrochloride salt form, with its superior aqueous solubility over the free base (see Evidence Item 1), is the preferred choice for high‑throughput screening campaigns where DMSO concentrations must be kept below 1 % (v/v) to avoid solvent‑induced artifacts in cell viability, receptor binding, or enzyme activity readouts. Pre‑formulated as a water‑soluble salt, it enables direct dissolution into assay buffer, improving inter‑laboratory reproducibility .

Enantioselective Pharmacology and Chiral Resolution Studies

Because the compound bears a chiral α‑carbon (see Evidence Item 4), it serves as a starting scaffold for preparative chiral chromatography resolution into pure enantiomers. Researchers investigating sigma‑1, dopamine D₂, or serotonin receptor subtypes—common targets of α‑substituted piperazine acetamides—can use this racemate to identify enantiomer‑specific binding modes that would be inaccessible with achiral N‑regioisomers .

Medicinal Chemistry Scaffold Derivatization Exploring Para‑Chloro SAR

The para‑chloro substitution pattern on the phenyl ring provides a distinct electronic and steric profile compared to ortho‑ or meta‑chloro isomers (see Evidence Item 4). As a building block, the compound allows systematic exploration of halogen‑position effects on target binding, metabolic stability, and CYP450 inhibition within piperazine‑acetamide lead series. The dihydrochloride salt's defined stoichiometry (see Evidence Item 2) ensures accurate molar calculations during parallel synthesis and library production .

Extracellular Target Engagement Assays Leveraging High H‑Bond Donor Count

With four hydrogen‑bond donors (see Evidence Item 3), the dihydrochloride salt is optimally suited for extracellular receptor binding studies where membrane permeation is not required. Its high HBD count promotes solvation and stable interactions with surface‑exposed receptor pockets (e.g., aminergic GPCRs), while reducing nonspecific partitioning into lipid membranes that could confound radioligand displacement measurements [1].

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